[3-Bromo-4-(cyanomethoxy)-5-ethoxybenzylidene]propanedinitrile
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Overview
Description
2-{[3-BROMO-4-(CYANOMETHOXY)-5-ETHOXYPHENYL]METHYLENE}MALONONITRILE: is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-BROMO-4-(CYANOMETHOXY)-5-ETHOXYPHENYL]METHYLENE}MALONONITRILE typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxy-5-ethoxybenzaldehyde and malononitrile.
Formation of Intermediate: The first step involves the reaction of 3-bromo-4-hydroxy-5-ethoxybenzaldehyde with cyanomethyl ether under basic conditions to form an intermediate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with malononitrile in the presence of a base such as sodium ethoxide. This step forms the final product, 2-{[3-BROMO-4-(CYANOMETHOXY)-5-ETHOXYPHENYL]METHYLENE}MALONONITRILE.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile groups, converting them into amines.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, the compound’s potential as a pharmacophore is explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the field of cancer therapeutics.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-{[3-BROMO-4-(CYANOMETHOXY)-5-ETHOXYPHENYL]METHYLENE}MALONONITRILE exerts its effects is primarily through its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. For example, the nitrile groups may interact with enzyme active sites, while the bromine atom could facilitate binding through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-BROMO-4-(METHOXY)-5-ETHOXYPHENYL]METHYLENE}MALONONITRILE
- 2-{[3-CHLORO-4-(CYANOMETHOXY)-5-ETHOXYPHENYL]METHYLENE}MALONONITRILE
- 2-{[3-BROMO-4-(CYANOMETHOXY)-5-METHYLPHENYL]METHYLENE}MALONONITRILE
Uniqueness
The uniqueness of 2-{[3-BROMO-4-(CYANOMETHOXY)-5-ETHOXYPHENYL]METHYLENE}MALONONITRILE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and nitrile groups, along with the ethoxy substituent, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H10BrN3O2 |
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Molecular Weight |
332.15 g/mol |
IUPAC Name |
2-[[3-bromo-4-(cyanomethoxy)-5-ethoxyphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H10BrN3O2/c1-2-19-13-7-10(5-11(8-17)9-18)6-12(15)14(13)20-4-3-16/h5-7H,2,4H2,1H3 |
InChI Key |
WLFWEWZRXAQCOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C#N)Br)OCC#N |
Origin of Product |
United States |
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